Ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate is a chemical compound classified as a piperazine derivative. It belongs to the category of organic compounds known for their diverse biological activities, particularly in medicinal chemistry. The compound's structure features a piperazine ring, which is a six-membered nitrogen-containing heterocycle, and is substituted with various functional groups that contribute to its potential pharmacological properties.
This compound can be categorized under piperidinecarboxylic acids and derivatives, which are known for their roles in various therapeutic applications. The specific classification includes:
The compound does not have an established DrugBank ID or known clinical applications at this time, indicating that it may be in the experimental stage of research or development .
The synthesis of Ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate typically involves multi-step organic reactions. While specific methods for this compound are not extensively documented, general approaches for synthesizing similar piperazine derivatives include:
These methods leverage standard organic synthesis techniques such as nucleophilic substitution, acylation, and esterification .
The chemical reactivity of Ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate can be explored through various organic transformations typical for piperazine derivatives:
These reactions highlight the compound's versatility in synthetic organic chemistry .
While specific mechanisms of action for Ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate are not well-documented, compounds in this class often interact with neurotransmitter systems or enzymatic pathways. For example, piperazine derivatives may act as inhibitors or modulators at receptor sites, influencing neurotransmitter release or receptor activation.
Research into similar compounds suggests potential interactions with monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid metabolism. This could implicate the compound in pathways related to pain modulation or neuroinflammation .
The physical properties of Ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate include:
Chemical properties include:
These properties are crucial for understanding how the compound might behave in biological systems or during synthesis .
Ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate has potential applications in various fields:
While it may not yet have reached clinical application stages, ongoing research could uncover significant therapeutic roles .
The emergence of ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate reflects medicinal chemistry's strategic shift toward molecular hybridization during the 2010–2020 period. This compound belongs to a class of piperazine-piperidine hybrids first disclosed in patents targeting neurological and psychiatric disorders. Its development parallels innovations in GPCR-focused therapeutics, particularly as a structural analog of compounds like ethyl 6-[4-[3-(5-methoxypyrazin-2-yl)pyridin-2-yl]piperazin-1-yl]-2-azaspiro[3.4]octane-2-carboxylate, which demonstrated nanomolar affinity for dopamine and serotonin receptors [3]. The incorporation of a para-methoxypiperidine moiety (versus unsubstituted piperidine) was a deliberate optimization step to enhance blood-brain barrier penetration, as evidenced in related compounds such as ethyl (6R)-6-[4-(3-methoxypyridin-2-yl)piperazin-1-yl]-2-azaspiro[3.4]octane-2-carboxylate [3]. Early synthetic routes adapted carbamate protection strategies from precursors like benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS: 688020-80-6), leveraging N-Boc or N-Cbz groups to achieve regioselective benzoylation [5].
This compound exemplifies Type III hybrid scaffolds characterized by:
Compound | Core Scaffold | Piperidine Substitution | Carbamate Group | Patent/Reference |
---|---|---|---|---|
Ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate | Piperazine-benzoyl-piperidine | 4-Methoxy | Ethoxycarbonyl | WO2019183636A1 [3] |
Ethyl 6-[4-[3-(5-methoxypyrazin-2-yl)pyridin-2-yl]piperazin-1-yl]-2-azaspiro[3.4]octane-2-carboxylate | Azaspiro-piperazine | N/A | Ethoxycarbonyl | WO2019183636A1 [3] |
4-(Aroylamino)piperidine butanamide | Piperidine-butanamide | Variable aroyl | None | PH26678A [4] |
The benzoyl-piperazine segment enables planar conformational restraint, enhancing receptor binding pocket compatibility versus flexible alkyl chains in predecessors like 4-(aroylamino)piperidine butanamides [4]. The 4-methoxypiperidine group introduces a chiral center and hydrogen-bond acceptor, contrasting with simpler N-alkylpiperidines in early analogs. This aligns with patent trends (e.g., WO2019183636A1) prioritizing polar substitutions at C4 of piperidine to modulate solubility and target engagement [3].
This hybrid scaffold addresses three critical challenges in CNS drug development:
Property | Traditional Antipsychotics | Hybrid Scaffold | Impact on Efficacy |
---|---|---|---|
Selectivity | Broad D₂ antagonism | D₂/5-HT₁ₐ/5-HT₂ₐ multi-target engagement | Reduced extrapyramidal symptoms |
Brain Penetration | High logP (>4) leading to off-target binding | Optimized logP (2.8–3.2) with methoxy polarity | Enhanced target tissue delivery |
Metabolic Stability | CYP2D6-mediated dealkylation | Carbamate resistance to oxidative metabolism | Improved pharmacokinetic half-life |
The para-methoxy group on piperidine further enables hydrogen-bonding networks with residues in transmembrane domain 5 of GPCRs, as validated in co-crystallization studies of related piperazine-azaspiro derivatives [3]. Current research explores its potential in ion channel modulation, particularly TASK-1 inhibition for depressive disorders, leveraging structural insights from WO2011103715A1 on piperidine-based channel antagonists [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0